molecular formula C10H8BrN5S B10947446 {[4-amino-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile

{[4-amino-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile

Cat. No.: B10947446
M. Wt: 310.18 g/mol
InChI Key: UILPRCIATXDOBV-UHFFFAOYSA-N
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Description

{[4-AMINO-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromophenyl group, and a sulfanyl methyl cyanide group attached to the triazole ring

Preparation Methods

The synthesis of {[4-AMINO-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Sulfanyl Methyl Cyanide Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced, followed by the addition of a cyanide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

{[4-AMINO-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which may have unique properties and applications.

Scientific Research Applications

{[4-AMINO-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials such as polymers and nanomaterials with specific properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of {[4-AMINO-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl methyl cyanide group can participate in nucleophilic or electrophilic reactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to {[4-AMINO-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE include other triazole derivatives such as:

    4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound lacks the bromophenyl group and has different biological activities.

    4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

    4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The presence of a chlorine atom instead of bromine results in different chemical and biological properties.

Properties

Molecular Formula

C10H8BrN5S

Molecular Weight

310.18 g/mol

IUPAC Name

2-[[4-amino-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C10H8BrN5S/c11-8-4-2-1-3-7(8)9-14-15-10(16(9)13)17-6-5-12/h1-4H,6,13H2

InChI Key

UILPRCIATXDOBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC#N)Br

Origin of Product

United States

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